6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one

Description

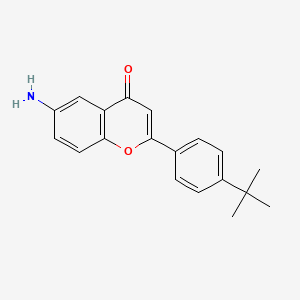

6-Amino-2-(4-tert-butylphenyl)-4H-chromen-4-one is a synthetic chromone derivative characterized by a 4H-chromen-4-one core substituted with an amino group at position 6 and a 4-tert-butylphenyl group at position 2. Chromones are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Properties

IUPAC Name |

6-amino-2-(4-tert-butylphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-19(2,3)13-6-4-12(5-7-13)18-11-16(21)15-10-14(20)8-9-17(15)22-18/h4-11H,20H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFGGRCZTJRTFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one typically involves the condensation of 4-tert-butylbenzaldehyde with 6-amino-4H-chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-nitro-2-(4-tert-butylphenyl)-4H-chromen-4-one.

Reduction: Formation of 6-amino-2-(4-tert-butylphenyl)chroman.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one has been investigated for several therapeutic properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer effects by inhibiting cancer cell proliferation. It has been shown to interact with specific molecular targets involved in cancer pathways, making it a candidate for drug development in oncology .

- Anti-inflammatory Properties : The compound demonstrates potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases. Its mechanism may involve modulation of inflammatory pathways and enzyme activity related to inflammation.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria as well as fungi, showing promising results in inhibiting microbial growth .

- Antidiabetic Effects : There is emerging evidence that this compound may activate peroxisome proliferator-activated receptors (PPARs), suggesting potential applications in managing diabetes.

Biological Studies

The biological activities of this compound have been explored through various studies:

- Enzyme Modulation : The compound has been identified as a selective GPR35 agonist, influencing downstream signaling pathways associated with metabolic diseases.

- Cellular Mechanisms : Studies have focused on how this compound interacts with cellular pathways, particularly those involved in oxidative stress and inflammation .

Case Study 1: Anticancer Activity

A study published in PMC evaluated the anticancer effects of various chromenone derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on the anti-inflammatory properties of this compound demonstrated its ability to reduce pro-inflammatory cytokine production in vitro. The study highlighted its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders .

Mechanism of Action

The mechanism of action of 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chromen-4-one core can interact with cellular receptors and modulate signaling pathways, resulting in various biological effects. The tert-butylphenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among chromone derivatives include substituents at positions 2, 3, 6, and 5. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The tert-butyl group in the target compound likely increases logP compared to CF₃ (less electron-withdrawing) or polar groups (e.g., OH, SO₂Me) .

- Solubility : Hydroxyl or sulfonyl substituents improve aqueous solubility, whereas tert-butyl or CF₃ groups favor organic phases .

Anticancer and Cytotoxic Effects

- 6-Amino-2-(trifluoromethyl)-4H-chromen-4-one: Demonstrated moderate cytotoxicity (IC₅₀: 8–15 µM) against MCF-7 breast cancer cells, attributed to the NH₂ group’s role in DNA intercalation .

- 7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one : Exhibited cytotoxicity (IC₅₀: 12–18 µM) via ROS generation .

- Target Compound : The tert-butylphenyl group may enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites), though specific data are lacking.

Antimicrobial Activity

- 5-Hydroxy-2-hydroxymethyl-4H-chromen-4-one : Showed antifungal activity (MIC: 16 µg/mL against Candida albicans) due to hydroxyl-mediated membrane disruption .

- Target Compound : The bulky tert-butyl group might reduce antifungal efficacy by limiting penetration through fungal cell walls.

Structural-Activity Relationships (SAR)

Computational and Pharmacokinetic Insights

- Double Bond in 4H-Chromen-4-one Core: Compounds with conjugated double bonds (e.g., 4H-chromen-4-one) exhibit 405-fold higher biochemical potency compared to non-conjugated analogs, likely due to improved π-π stacking .

- LogP Predictions : The tert-butyl group increases logP (~3.5) compared to CF₃ (~2.8) or hydroxyphenyl (~1.9), suggesting favorable blood-brain barrier penetration .

Biological Activity

6-Amino-2-(4-tert-butylphenyl)-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features an amino group, a chromene backbone, and a tert-butylphenyl substituent, which are critical for its biological activity.

Anticancer Properties

Research indicates that chromen-4-one derivatives exhibit significant anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including tubulin inhibition and caspase activation. For instance, studies have shown that derivatives similar to this compound can trigger cell cycle arrest and promote apoptosis in cancer cell lines by disrupting microtubule dynamics .

Table 1: Summary of Anticancer Activities

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar chromene derivatives have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential enzymes .

Table 2: Antimicrobial Activity Overview

| Compound | Pathogen Type | Mechanism | Reference |

|---|---|---|---|

| This compound | Bacterial and fungal | Membrane disruption | , |

| Chromene derivatives | Various pathogens | Enzyme inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may induce apoptosis through the activation of caspases and modulation of mitochondrial pathways.

- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, preventing its polymerization and leading to cell cycle arrest.

- Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, reducing oxidative stress in cells .

Case Studies and Research Findings

Recent studies have highlighted the potential of chromen-4-one derivatives in clinical settings:

- In Vitro Studies : A study demonstrated that a related chromenone induced significant apoptosis in human leukemia cells through caspase activation .

- Molecular Docking Studies : Research utilizing molecular docking techniques has identified key interactions between chromenone derivatives and target proteins involved in cancer progression, suggesting a pathway for drug development .

Q & A

Q. What are the recommended synthetic routes for 6-amino-2-(4-tert-butylphenyl)-4H-chromen-4-one, and how can reaction conditions be optimized?

The compound can be synthesized via multicomponent reactions using substituted benzaldehydes and active methylene compounds. For example, a base-mediated Claisen-Schmidt condensation (e.g., K₂CO₃ in DMF) is effective for forming the chromenone core, followed by amination at the 6-position . Optimization involves controlling temperature (70–90°C), solvent polarity, and stoichiometry of reagents. Impurities like Michael adducts (e.g., from conjugate addition of amines to the chromenone) may form, requiring column chromatography or recrystallization for purification .

Q. How can the purity and structure of this compound be validated experimentally?

Combined analytical techniques are essential:

- HPLC/LC-MS : Confirm molecular weight and detect impurities (e.g., m/z peaks corresponding to byproducts) .

- ¹H/¹³C NMR : Assign signals for the amino group (~5–6 ppm, NH₂) and tert-butyl substituent (~1.3 ppm, 9H) .

- XRD : Use SHELXL for single-crystal refinement to resolve bond lengths/angles and hydrogen bonding networks, ensuring structural accuracy .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystallographic packing of this compound, and what challenges arise in refinement?

The tert-butyl group introduces steric hindrance, often leading to disordered solvent molecules or twinning. Hydrogen bonds (N–H⋯O) between the amino group and chromenone carbonyl stabilize the lattice, forming S(6) ring motifs . Challenges include resolving overlapping electron density in disordered regions. SHELXL’s TWIN/BASF commands can model twinning, while Hirshfeld surface analysis quantifies interactions (e.g., π-stacking vs. H-bonding contributions) .

Q. What contradictions exist in reported biological activities of 4H-chromen-4-one derivatives, and how can structure-activity relationships (SARs) be rationalized?

Antibacterial studies show conflicting MIC values against Gram-positive vs. Gram-negative bacteria. For example, electron-withdrawing groups (e.g., nitro) enhance activity against S. aureus but reduce efficacy against E. coli due to membrane permeability differences . Advanced SARs require:

- Docking studies : Compare binding to bacterial topoisomerase II vs. mammalian homologs.

- SEM imaging : Visualize membrane disruption in treated bacteria to correlate morphology with activity .

Q. How can reaction mechanisms involving this compound be probed to explain unexpected byproducts?

In silane-mediated amide couplings, 4H-chromen-4-one derivatives may undergo conjugate addition with amines instead of forming amides. Mechanistic studies using ¹H NMR kinetics (e.g., monitoring imine intermediates) and DFT calculations (e.g., transition-state energies) reveal competing pathways. For example, benzylamine addition to the α,β-unsaturated ketone system forms Michael adducts, diverting the reaction .

Q. What strategies improve the metabolic stability of this compound in pharmacological studies?

Fluorination at the 6-position or replacing the tert-butyl group with trifluoromethyl enhances metabolic stability by reducing CYP450 oxidation. In vitro microsomal assays (e.g., liver S9 fractions) quantify half-life improvements. LC-MS/MS tracks metabolite formation (e.g., hydroxylated derivatives) .

Methodological Guidance

Q. How should researchers address discrepancies in crystallographic data between similar derivatives?

Q. What in vitro assays are most effective for evaluating antibacterial activity?

- Time-kill assays : Determine bactericidal vs. bacteriostatic effects.

- Biofilm inhibition : Use crystal violet staining to quantify biofilm biomass reduction.

- Synergy testing : Combine with β-lactams and monitor fractional inhibitory concentration (FIC) indices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.